
6-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine
Descripción general
Descripción
The trifluoromethyl group is a functional group that has the formula -CF3 . It is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group. This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .
Synthesis Analysis
Trifluoromethylated compounds are of some importance in the pharmaceutical industry and agrochemicals . Various methods exist to introduce this functionality. Carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride .
Chemical Reactions Analysis
Trifluoromethylation in organic chemistry describes any organic reaction that introduces a trifluoromethyl group into an organic compound .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can depend on many factors, including its molecular structure and the presence of functional groups. Trifluoromethyl groups can significantly affect the properties of a compound .
Aplicaciones Científicas De Investigación
Asymmetric Synthesis for Pharmaceutical Applications
The efficient asymmetric synthesis of N-[(1R)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]-2-pyridinecarboxamide, a potential treatment for human papillomavirus infections, highlights the importance of 6-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine derivatives in pharmaceutical research. This synthesis involves a key asymmetric reductive amination step, demonstrating the compound's utility in constructing chirally pure pharmaceuticals (Boggs et al., 2007).
Chemical Synthesis and Characterization
Research on the synthesis and characterization of tritium-labeled 2,3,4,9-tetrahydro-1H-carbazole derivatives as potent DP receptor antagonists showcases the compound's relevance in developing labeled compounds for pharmacological studies. These compounds were synthesized with high radiochemical purity, demonstrating the versatility of 6-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine in producing isotopically labeled derivatives for biological assays (Berthelette et al., 2004).
Advanced Material Development
A study on novel high-Tg poly(amine-imide)s bearing pendent N-phenylcarbazole units delves into the synthesis and evaluation of carbazole-derived monomers for the production of advanced polymeric materials. These materials exhibit high thermal stability and unique photophysical, electrochemical, and electrochromic properties, suggesting the potential of 6-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine derivatives in creating advanced functional materials (Liou et al., 2006).
Ligand Design for Catalysis
The development of divalent heteroleptic ytterbium complexes with 6-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine derivatives as ligands showcases the application of these compounds in catalysis. These complexes are effective catalysts for intermolecular styrene hydrophosphination and hydroamination, highlighting the compound's utility in designing ligands for metal-catalyzed synthetic transformations (Basalov et al., 2014).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
6-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N2/c14-13(15,16)7-4-5-11-9(6-7)8-2-1-3-10(17)12(8)18-11/h4-6,10,18H,1-3,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQRSYVHLIVGXRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



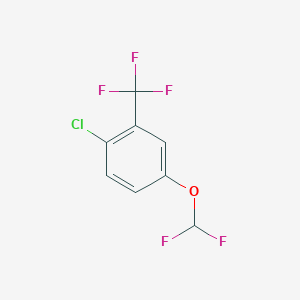
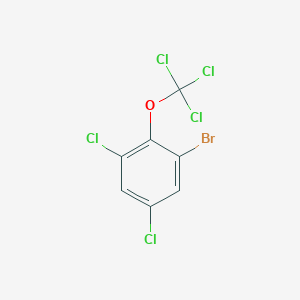

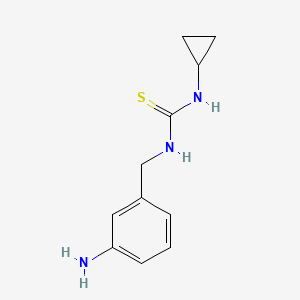
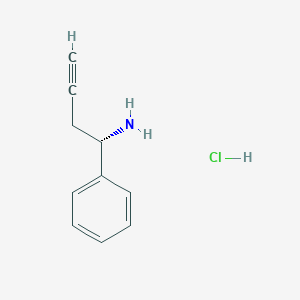
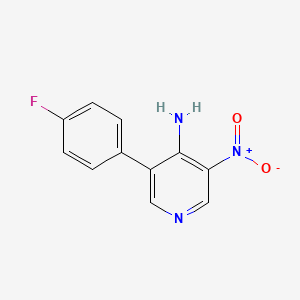
![2-Bromo-1-chloro-4-[chloro(difluoro)methoxy]benzene](/img/structure/B1403906.png)
![1,2,4-Trichloro-5-[chloro(difluoro)methoxy]benzene](/img/structure/B1403907.png)

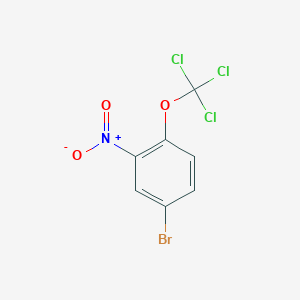
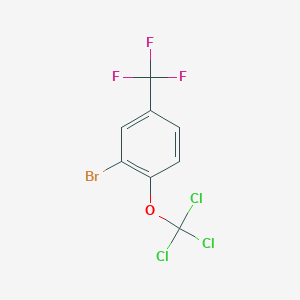
![1-Bromo-2-chloro-3-[chloro-(difluoro)methoxy]benzene](/img/structure/B1403913.png)
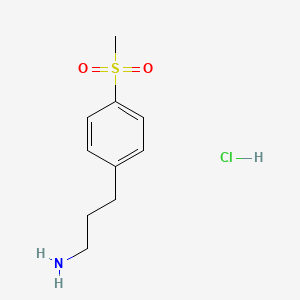
![6-chloro-4-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1403917.png)